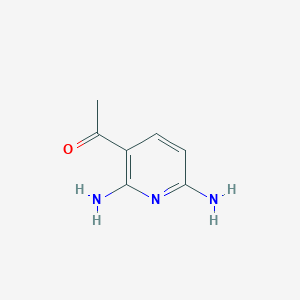
1-(2,6-Diaminopyridin-3-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Diaminopyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol It is characterized by the presence of a pyridine ring substituted with two amino groups and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Diaminopyridin-3-YL)ethanone typically involves the reaction of 2,6-diaminopyridine with acetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
化学反応の分析
Types of Reactions: 1-(2,6-Diaminopyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the amino groups.
科学的研究の応用
1-(2,6-Diaminopyridin-3-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 1-(2,6-Diaminopyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways. Additionally, the compound’s amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their structure and function .
類似化合物との比較
1-(2-Aminopyridin-3-YL)ethanone: Similar structure but with only one amino group.
2,6-Diaminopyridine: Lacks the ethanone group but has two amino groups on the pyridine ring.
3-Acetylpyridine: Contains an ethanone group but lacks the amino groups.
Uniqueness: 1-(2,6-Diaminopyridin-3-YL)ethanone is unique due to the presence of both amino groups and an ethanone group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
特性
CAS番号 |
1393554-95-4 |
|---|---|
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC名 |
1-(2,6-diaminopyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3,(H4,8,9,10) |
InChIキー |
SKKPHFGNXFWFQT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N=C(C=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















